Cas no 35225-02-6 (4-(3-bromophenyl)-1H-1,2,3-triazole)

4-(3-Bromophenyl)-1H-1,2,3-triazole is a brominated aromatic triazole compound with applications in pharmaceutical and materials research. Its key structural features include a 1,2,3-triazole ring linked to a 3-bromophenyl group, providing a versatile scaffold for further functionalization via cross-coupling reactions. The bromine substituent enhances reactivity in Suzuki, Sonogashira, and other palladium-catalyzed transformations, making it a valuable intermediate in organic synthesis. The triazole moiety contributes to strong hydrogen bonding and dipole interactions, useful in coordination chemistry and drug design. This compound is particularly advantageous in medicinal chemistry for developing bioactive molecules due to its stability and synthetic flexibility. High purity grades ensure reproducibility in research applications.
4-(3-bromophenyl)-1H-1,2,3-triazole structure
35225-02-6 structure
Product Name:4-(3-bromophenyl)-1H-1,2,3-triazole
CAS No:35225-02-6
MF:C8H6BrN3
MW:224.057340145111
CID:1476535
PubChem ID:6400901
Update Time:2025-06-11

4-(3-bromophenyl)-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 4-(3-bromophenyl)-
    • 4-(3-bromophenyl)-1H-1,2,3-triazole
    • CHEMBL382312
    • AB23655
    • 3-[3-(2-bromo-4-tert-butylphenoxy)propyl]pyridine
    • SY297731
    • DA-06524
    • Z1269168927
    • BDBM17467
    • PD129209
    • EN300-188813
    • 4-(3-bromophenyl)-2H-triazole
    • InChI=1/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12
    • DB-166264
    • HS-4443
    • pyridine, 3-[3-[2-bromo-4-(1,1-dimethylethyl)phenoxy]propyl]-
    • MFCD06251913
    • 4-(3-bromophenyl)-2h-1,2,3-triazole
    • AKOS023565809
    • 35225-02-6
    • 5-(3-bromophenyl)-1H-1,2,3-Triazole
    • 5-(3-bromophenyl)-1H-[1,2,3]triazole
    • SCHEMBL481943
    • 55751-16-1
    • BKJXSQXZIOTRTP-UHFFFAOYSA-N
    • Inchi: 1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
    • InChI Key: BKJXSQXZIOTRTP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C=NNN=1

Computed Properties

  • Exact Mass: 222.97458
  • Monoisotopic Mass: 222.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

4-(3-bromophenyl)-1H-1,2,3-triazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-188813-1g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
1g
$508.0 2023-09-18
Enamine
EN300-188813-5g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
5g
$2109.0 2023-09-18
Enamine
EN300-188813-10g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
10g
$4117.0 2023-09-18
eNovation Chemicals LLC
Y1110126-500mg
4-(3-Bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
500mg
$285 2024-06-03
eNovation Chemicals LLC
Y1110126-1g
4-(3-Bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
1g
$395 2024-06-03
Enamine
EN300-188813-0.05g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
0.05g
$119.0 2023-09-18
Enamine
EN300-188813-0.1g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
0.1g
$176.0 2023-09-18
Enamine
EN300-188813-0.25g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
0.25g
$252.0 2023-09-18
Enamine
EN300-188813-0.5g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
0.5g
$397.0 2023-09-18
Enamine
EN300-188813-1.0g
4-(3-bromophenyl)-1H-1,2,3-triazole
35225-02-6 95%
1.0g
$508.0 2023-07-06

Additional information on 4-(3-bromophenyl)-1H-1,2,3-triazole

Introduction to 4-(3-bromophenyl)-1H-1,2,3-triazole (CAS No. 35225-02-6)

4-(3-bromophenyl)-1H-1,2,3-triazole, a compound with the CAS number 35225-02-6, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a 1,2,3-triazole ring system substituted with a 3-bromo phenyl group, which imparts distinct chemical and biological properties.

The synthesis of 4-(3-bromophenyl)-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and widely used "click" chemistry method. This reaction is known for its high yield, mild reaction conditions, and functional group tolerance, making it an attractive route for the preparation of this compound. The versatility of the CuAAC reaction has been extensively explored in recent studies, contributing to the development of novel synthetic strategies and applications.

In the realm of medicinal chemistry, 4-(3-bromophenyl)-1H-1,2,3-triazole has shown promise as a building block for the synthesis of bioactive molecules. The 1,2,3-triazole ring is known for its ability to form stable hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding to biological targets. Recent research has focused on the use of this compound as a scaffold for the design of inhibitors targeting various enzymes and receptors. For instance, studies have demonstrated that derivatives of 4-(3-bromophenyl)-1H-1,2,3-triazole can exhibit potent inhibitory activity against kinases and proteases, which are key targets in cancer therapy and antiviral drug development.

Beyond its medicinal applications, 4-(3-bromophenyl)-1H-1,2,3-triazole has also found utility in materials science. The unique electronic properties of the 1,2,3-triazole ring make it an attractive component for the design of functional materials such as organic semiconductors and luminescent materials. Research in this area has shown that compounds containing this scaffold can exhibit enhanced charge transport properties and tunable photophysical characteristics. These properties are essential for applications in organic electronics and optoelectronics.

The bromine substituent on the phenyl ring of 4-(3-bromophenyl)-1H-1,2,3-triazole provides additional synthetic versatility. The bromine atom can be readily functionalized through various reactions such as Suzuki coupling or Grignard reactions, allowing for the introduction of diverse substituents. This flexibility is particularly valuable in combinatorial chemistry approaches where large libraries of compounds can be rapidly synthesized and screened for specific biological activities or material properties.

In conclusion, 4-(3-bromophenyl)-1H-1,2,3-triazole (CAS No. 35225-02-6) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing various scientific fields.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.